molecular formula C15H17N3O4S2 B3014413 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea CAS No. 1203093-76-8

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea

Cat. No. B3014413
CAS RN: 1203093-76-8
M. Wt: 367.44
InChI Key: WOPBUNSCOYXIKE-UHFFFAOYSA-N
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Description

The compound "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" is a urea derivative, which is a class of compounds known for their potential biological activities. Urea derivatives are often explored for their therapeutic properties, including anticancer activities, as seen in the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity . The compound likely shares structural similarities with the urea derivatives mentioned in the provided papers, which could suggest potential biological activities worth investigating.

Synthesis Analysis

The synthesis of urea derivatives can involve structure-based design and simple, efficient methods, as demonstrated in the synthesis of receptor tyrosine kinase inhibitors with anti-CML activity . The process may include the formation of intermediary compounds such as carbodiimides, followed by sequential addition and dehydration reactions, as seen in the synthesis of aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthioureas . The electronic and steric effects of substituents play a crucial role in the synthesis process, influencing the formation of intermediates and the direction of subsequent reactions .

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly impact their biological activity. For instance, the presence of substituents like fluoro and methoxy groups has been shown to enhance the biological activity of urea and thiourea derivatives of glutamic acid . Similarly, the stereochemistry of benzylic centers in pyridylthiazole-based ureas can lead to remarkable differences in inhibitory activity against protein kinases . The specific molecular structure of "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" would need to be analyzed to determine its potential biological activities.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, which are often influenced by the nature of their substituents. For example, the presence of pyrimidinylthio groups in urea derivatives has been associated with potent activity against CML cell lines . The reactivity of such compounds can be tailored by modifying the substituents, which can lead to the formation of different intermediates and products, as seen in the synthesis of triazole derivatives from thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are crucial for their biological efficacy. Compounds with certain substituents, like fluoro and methoxy groups, have shown significant antiglycation and urease inhibitory activities, suggesting that these properties can be fine-tuned to enhance biological activity . The specific properties of "1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea" would need to be characterized to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Antiparkinsonian Activity

A study by Azam et al. (2009) synthesized derivatives related to the chemical , showing significant antiparkinsonian activity in mice. This suggests potential applications in Parkinson's disease treatment, highlighting neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).

Synthesis for LC-MS Analysis

Liang et al. (2020) developed a stable deuterium-labeled version of a similar compound, AR-A014418, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analyses. This indicates its use in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized a series of compounds, including urea derivatives, that showed antiacetylcholinesterase activity. This implies potential applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Cancer Cell Inhibition

D. Liang et al. (2020) synthesized AR-A014418, a compound similar to the one , showing potent activities against cancer cells. This suggests its potential in cancer treatment (D. Liang et al., 2020).

Anticholinesterase and Antioxidant Activities

Kurt et al. (2015) synthesized coumarylthiazole derivatives with aryl urea/thiourea groups, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential for treating neurodegenerative disorders (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

Electrochromic Properties

Yigit et al. (2014) synthesized thiophene-based monomers, investigating the effect of chromophore units on electrochemical and spectroelectrochemical properties. This highlights potential applications in electronic and optoelectronic devices (Yigit, Udum, Güllü, & Toppare, 2014).

Synthesis of Novel Compounds

Liang-ce et al. (2016) synthesized derivatives of thiophen-2-yl compounds, indicating its utility in creating novel chemical compounds for various applications (Liang-ce, Zha, Xia, Ji, Zhang, & Cai, 2016).

Inhibitors of Rho Kinases

Pireddu et al. (2012) identified potent inhibitors of Rho-associated protein kinases, suggesting the compound's relevance in developing treatments for diseases influenced by these enzymes (Pireddu et al., 2012).

Synthesis of Imidazo[1,2-a][1,3,5]triazines

Matosiuk (1997) reported the synthesis of novel imidazo[1,2-a][1,3,5]triazines, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Matosiuk, 1997).

properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-13-6-5-11(18-7-3-9-24(18,20)21)10-12(13)16-15(19)17-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPBUNSCOYXIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(thiophen-2-yl)urea

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